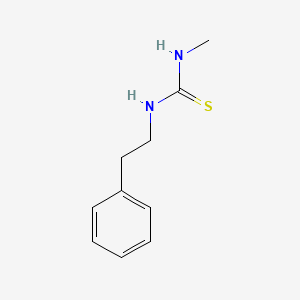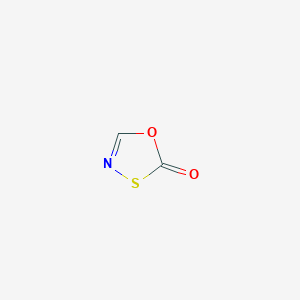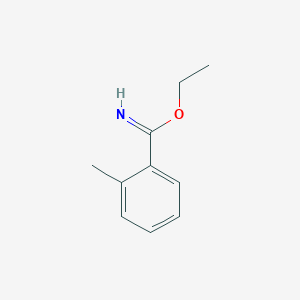![molecular formula C11H11ClN2O2 B8730578 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one](/img/structure/B8730578.png)
3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group attached to a hydrazono moiety, which is further linked to a pentane-2,4-dione backbone. The presence of the chlorine atom in the phenyl ring enhances its reactivity and potential biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one typically involves the reaction of 4-chlorobenzenediazonium chloride with acetylacetone. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
作用机制
The mechanism of action of 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one involves its interaction with biological molecules through the hydrazono and chlorophenyl groups. These interactions can lead to the inhibition of enzymes or disruption of cellular processes.
相似化合物的比较
Similar Compounds
3-[(3-Chlorophenyl)hydrazono]pentane-2,4-dione: Similar structure but with a chlorine atom in a different position on the phenyl ring.
3-[(4-Bromophenyl)hydrazono]pentane-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in the 4-position of the phenyl ring in 3-[2-(4-chlorophenyl)diazen-1-yl]-4-hydroxypent-3-en-2-one enhances its reactivity and potential biological activity compared to its analogs. This unique positioning allows for specific interactions with biological molecules and metal ions, making it a valuable compound for various applications .
属性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3 |
InChI 键 |
SGWYHAGZQWASBN-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B8730534.png)

![2-[[4-[(difluoromethyl)thio]phenyl]amino]-N-[3-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-benzamide](/img/structure/B8730541.png)




![3-[(1-Ethyl-4-piperidinyl)oxy]aniline](/img/structure/B8730567.png)
![4-[3-(Diethylamino)propoxy]benzaldehyde](/img/structure/B8730589.png)

